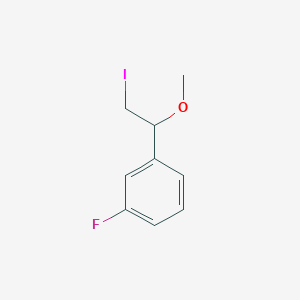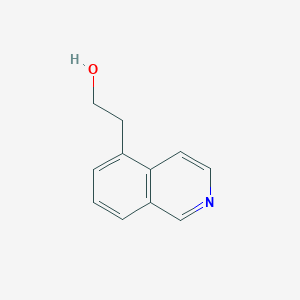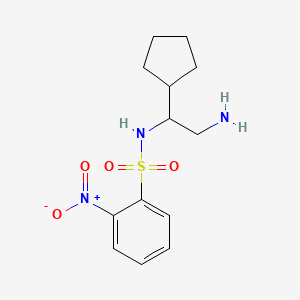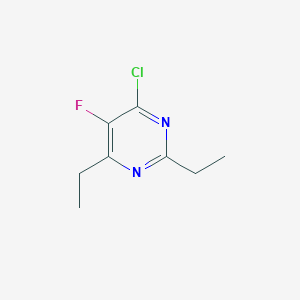
4-Chloro-2,6-diethyl-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-diethyl-5-fluoropyrimidine is an organofluorine compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-diethyl fluoropropionate with formamidine acetate in the presence of sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine. This intermediate is then reacted with a chlorinating agent, such as phosphorus oxychloride, in the presence of a tertiary amine catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2,6-diethyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-2,6-diethyl-5-fluoropyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-2,6-diethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine with distinct properties and uses in medicinal chemistry.
4,6-Dichloro-5-fluoropyrimidine: Used as an intermediate in the synthesis of various bioactive compounds.
Uniqueness
4-Chloro-2,6-diethyl-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both ethyl groups and halogen atoms enhances its versatility as a synthetic intermediate and its potential biological activity.
特性
分子式 |
C8H10ClFN2 |
|---|---|
分子量 |
188.63 g/mol |
IUPAC名 |
4-chloro-2,6-diethyl-5-fluoropyrimidine |
InChI |
InChI=1S/C8H10ClFN2/c1-3-5-7(10)8(9)12-6(4-2)11-5/h3-4H2,1-2H3 |
InChIキー |
ZSBPZADKBAUUQT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC(=N1)CC)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
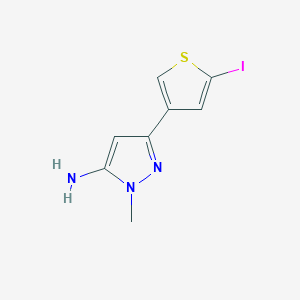

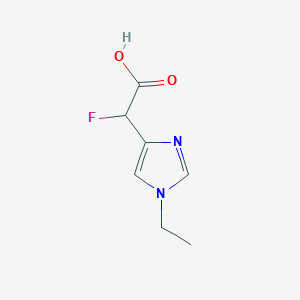
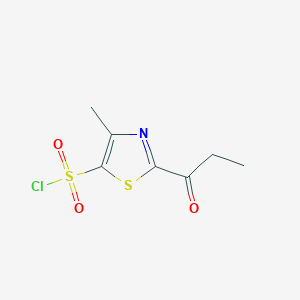
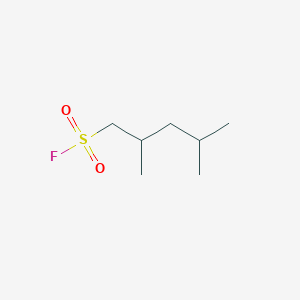
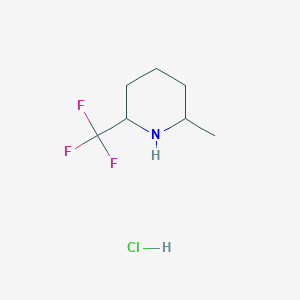
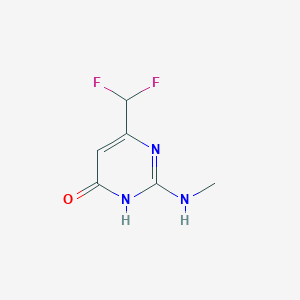
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)

